6-Ethyl vs. 6-Methyl: TS/DHFR Potency Advantage
In the classical 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidine series (Compound 2), the 6-ethyl substituent increases human TS and DHFR inhibition potency by 2–3 orders of magnitude compared to the 6-methyl analog (Compound 1) [1]. X-ray crystal structures reveal that the ethyl group occupies a hydrophobic pocket in DHFR, anchoring the scaffold in a 'folate-mode' orientation that the methyl congener cannot fully achieve [1]. While this direct head-to-head comparison is conducted on the 2-amino-4-oxo-5-substituted series rather than on the 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid scaffold itself, the identical 6-ethylthieno[2,3-d]pyrimidine core and the established role of the 6-alkyl group in binding affinity provide strong class-level inference that the 6-ethylacetic acid variant retains the intrinsic electronic and steric advantages over the 6-H or 6-methyl acetic acid analogs [1].
Comparator: ~100–1,000× higher IC₅₀
| Evidence Dimension | Enzymatic inhibition potency (human TS and DHFR) conferred by 6-ethyl vs. 6-methyl on the thieno[2,3-d]pyrimidine core |
|---|---|
| Target Compound Data | Compound 2 (6-ethyl congener): Human TS IC₅₀ = 54 nM; Human DHFR IC₅₀ = 19 nM |
| Comparator Or Baseline | Compound 1 (6-methyl congener): IC₅₀ values estimated to be 100–1000 fold higher (exact values not disclosed in abstract but described as >2–3 orders of magnitude weaker) |
| Quantified Difference | ~100×–1,000× lower potency for the 6-methyl analog |
| Conditions | Isolated human TS and DHFR enzyme assays; X-ray co-crystal structures with DHFR and NADPH (PDB 3GHC, 3GHV); J Med Chem 2009 |
Why This Matters
Procurement of the 6-ethyl variant is essential for any project aiming to access the nanomolar dual-inhibitor chemical space; substituting the ethyl with methyl would forfeit the validated binding pose and compromise cellular antitumor activity.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. doi:10.1021/jm900490a View Source
